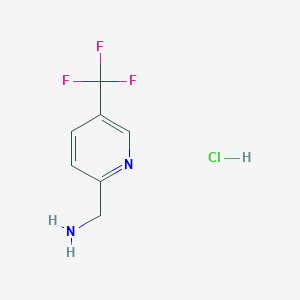

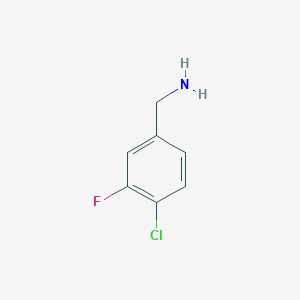

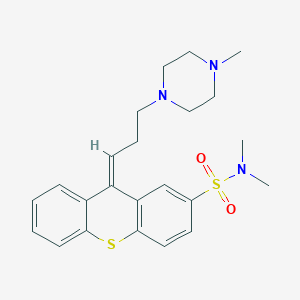

![molecular formula C15H22N2O3 B151790 叔丁基N-[2-(2,6-二甲基苯胺基)-2-氧代乙基]氨基甲酸酯 CAS No. 153407-40-0](/img/structure/B151790.png)

叔丁基N-[2-(2,6-二甲基苯胺基)-2-氧代乙基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate” is a chemical compound. However, there is limited information available about this specific compound12.

Synthesis Analysis

There is no specific information available on the synthesis of “tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate”. However, tert-butyl carbamates are known to be involved in palladium-catalyzed cross-coupling reactions3.Molecular Structure Analysis

The molecular structure of “tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate” is not explicitly available. However, related compounds such as tert-butyl carbamates have been studied45.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate”. However, tert-butyl carbamates are known to be involved in various chemical reactions3.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate” are not explicitly available. However, related compounds such as N-Boc-ethylenediamine have been studied7.科学研究应用

生物活性化合物的合成

- 叔丁基N-[2-(2,6-二甲基苯胺基)-2-氧代乙基]氨基甲酸酯已被用作各种生物活性分子合成中的关键中间体。例如,它已被用于快速合成诸如奥米替尼(AZD9291)之类的化合物,这是一种用于癌症治疗的药物,展示了它在药物化学中的重要性 (Zhao et al., 2017)。

合成方法的发展

- 研究还集中在利用叔丁基N-[2-(2,6-二甲基苯胺基)-2-氧代乙基]氨基甲酸酯开发新颖的合成方法上。例如,一项研究详细介绍了一种高效立体选择性合成其立体异构体的路线,这些立体异构体对于合成因子Xa抑制剂至关重要,突显了它在合成复杂分子结构中的作用 (Wang et al., 2017)。

有机化学的进展

- 该化合物在推动有机化学方面发挥了重要作用,特别是在Curtius重排等反应中,它已被用于获得Boc保护胺。这展示了它在温和高效条件下促进保护胺衍生物合成的多功能性 (Lebel & Leogane, 2005)。

安全和危害

The safety and hazards associated with “tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate” are not known. However, related compounds such as N-Boc-ethylenediamine are considered hazardous according to the 2012 OSHA Hazard Communication Standard7.

未来方向

There is no specific information available on the future directions of “tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate”. However, carbonyl groups, such as BOC, can play a larger role in the activation of aziridines in anionic polymerization and in the synthesis of polyimines8.

Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information on the specific compound “tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate”.

属性

IUPAC Name |

tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10-7-6-8-11(2)13(10)17-12(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNUIQQYGXSWLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

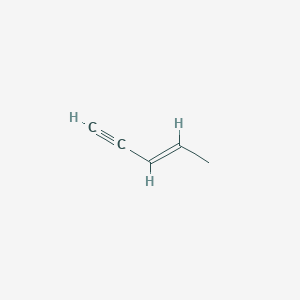

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)

![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)